1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI)
Brand Name: Vulcanchem
CAS No.: 173191-72-5
VCID: VC0071207
InChI: InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16)
SMILES: CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol

1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI)

CAS No.: 173191-72-5

Main Products

VCID: VC0071207

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) - 173191-72-5

CAS No. 173191-72-5
Product Name 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI)
Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
IUPAC Name 6-hydroxy-3-methyl-1,2-dihydropyrazolo[3,4-b]quinolin-4-one
Standard InChI InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16)
Standard InChIKey IUHCZESHXPMMMP-UHFFFAOYSA-N
Isomeric SMILES CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1
SMILES CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1
Canonical SMILES CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1
Synonyms 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI)
PubChem Compound 13762599
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator